1-(benzenesulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
Overview
Description
1-(benzenesulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzenesulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base.
Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group is attached through alkylation reactions, often using thiophen-2-ylmethyl halides.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(benzenesulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzenesulfonyl group can be reduced to a benzene group under strong reducing conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the carboxamide position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzene derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(benzenesulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its biological activity, including potential anti-inflammatory or anti-cancer properties.
Industrial Applications: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzyme active sites, while the thiophen-2-ylmethyl group can enhance binding affinity through π-π interactions. The piperidine ring provides structural stability and can participate in hydrogen bonding with target molecules.
Comparison with Similar Compounds
1-(benzenesulfonyl)piperidine-4-carboxamide: Lacks the thiophen-2-ylmethyl group, which may result in different binding properties.
N-(thiophen-2-ylmethyl)piperidine-4-carboxamide:
Uniqueness: 1-(benzenesulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is unique due to the combination of the benzenesulfonyl and thiophen-2-ylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-17(18-13-15-5-4-12-23-15)14-8-10-19(11-9-14)24(21,22)16-6-2-1-3-7-16/h1-7,12,14H,8-11,13H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJBWPHSGZYKIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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